N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]thiophene-3-carboxamide
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Overview
Description
N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]thiophene-3-carboxamide is a compound that belongs to the class of heterocyclic compounds, specifically pyrazole derivatives
Mechanism of Action
Target of Action
Similar compounds have been found to target multiple receptors .
Mode of Action
It’s known that the pyrazole moiety, which is part of the compound, can simultaneously donate and accept hydrogen bonds, favoring the establishment of intermolecular interactions .
Biochemical Pathways
Compounds with similar structures have been found to possess various biological activities, affecting a broad range of biochemical pathways .
Result of Action
Similar compounds have been found to exhibit a range of biological activities .
Action Environment
Environmental factors can significantly impact the effectiveness of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]thiophene-3-carboxamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of a suitable hydrazine derivative with a 1,3-diketone or β-keto ester under acidic or basic conditions.
Attachment of the ethyl linker: This step involves the reaction of the pyrazole derivative with an ethyl halide under basic conditions.
Formation of the thiophene carboxamide: The final step involves the reaction of the ethyl-linked pyrazole derivative with thiophene-3-carboxylic acid or its derivatives under amide coupling conditions, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]thiophene-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under thermal conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation could lead to the formation of carboxylic acids or ketones, while reduction could yield alcohols or amines.
Scientific Research Applications
N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]thiophene-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs with potential anti-inflammatory, anticancer, and antimicrobial activities.
Biology: It can be used in the study of enzyme inhibition, receptor binding, and other biological processes.
Materials Science: The compound can be used in the development of new materials with unique electronic, optical, or mechanical properties.
Agriculture: It can be used in the development of new agrochemicals with potential herbicidal or pesticidal activities.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]thiophene-3-carboxamide
- N-[2-(3,5-diphenyl-1H-pyrazol-1-yl)ethyl]thiophene-3-carboxamide
- N-[2-(3,5-dichloro-1H-pyrazol-1-yl)ethyl]thiophene-3-carboxamide
Uniqueness
N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]thiophene-3-carboxamide is unique due to the presence of cyclopropyl groups at the 3 and 5 positions of the pyrazole ring. These cyclopropyl groups can impart unique steric and electronic properties to the compound, potentially enhancing its biological activity and selectivity compared to similar compounds with different substituents.
Properties
IUPAC Name |
N-[2-(3,5-dicyclopropylpyrazol-1-yl)ethyl]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3OS/c20-16(13-5-8-21-10-13)17-6-7-19-15(12-3-4-12)9-14(18-19)11-1-2-11/h5,8-12H,1-4,6-7H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBXUGPDAAJUJTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNC(=O)C3=CSC=C3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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